Cas no 75413-99-9 (Quinoline, 8-(1,1-dimethylethyl)-1,2,3,4-tetrahydro-)
75413-99-9 structure
Product Name:Quinoline, 8-(1,1-dimethylethyl)-1,2,3,4-tetrahydro-
CAS No:75413-99-9
MF:C13H19N
MW:189.29666352272
CID:580898
PubChem ID:3018593
Update Time:2023-10-31
Quinoline, 8-(1,1-dimethylethyl)-1,2,3,4-tetrahydro- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 8-(1,1-dimethylethyl)-1,2,3,4-tetrahydro-
- 8-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
- 8-tert-butyl-1,2,3,4-tetrahydroquinoline
- 8-(1,1-Dimethylethyl)-1,2,3,4-tetrahydroquinoline
- DTXSID50996863
- Y14336
- 75413-99-9
- SCHEMBL10912802
- EINECS 278-203-0
- 8-t-butyl-1,2,3,4-tetrahydro-quinoline
- AKOS013580102
- 8-tert-Butyl-1,2,3,4-tetrahydro-quinoline
-
- Inchi: 1S/C13H19N/c1-13(2,3)11-8-4-6-10-7-5-9-14-12(10)11/h4,6,8,14H,5,7,9H2,1-3H3
- InChI Key: FTAFKJQTGWHYTC-UHFFFAOYSA-N
- SMILES: N1CCCC2C=CC=C(C1=2)C(C)(C)C
Computed Properties
- Exact Mass: 189.15187
- Monoisotopic Mass: 189.15175
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 0.951
- Boiling Point: 285.8°C at 760 mmHg
- Flash Point: 127.6°C
- Refractive Index: 1.516
- PSA: 12.03
Quinoline, 8-(1,1-dimethylethyl)-1,2,3,4-tetrahydro- Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
75413-99-9 (Quinoline, 8-(1,1-dimethylethyl)-1,2,3,4-tetrahydro-) Related Products
- 479-59-4(Julolidine)
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent